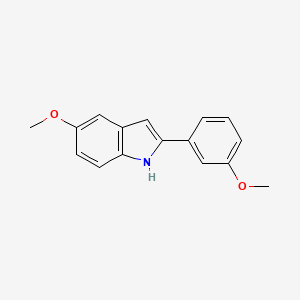

5-Methoxy-2-(3-methoxyphenyl)-1H-indole

Beschreibung

Eigenschaften

Molekularformel |

C16H15NO2 |

|---|---|

Molekulargewicht |

253.29 g/mol |

IUPAC-Name |

5-methoxy-2-(3-methoxyphenyl)-1H-indole |

InChI |

InChI=1S/C16H15NO2/c1-18-13-5-3-4-11(8-13)16-10-12-9-14(19-2)6-7-15(12)17-16/h3-10,17H,1-2H3 |

InChI-Schlüssel |

ZSIJOOUGKSCGME-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC(=C2)C3=CC(=CC=C3)OC |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in treating various diseases. Its structural characteristics allow it to interact with specific biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that derivatives of indole compounds, including 5-Methoxy-2-(3-methoxyphenyl)-1H-indole, exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and U-937. The presence of methoxy groups enhances their biological activity compared to unsubstituted analogs.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound A | 0.65 | MCF-7 |

| Compound B | 2.41 | MDA-MB-231 |

| Compound C | 0.19 | HCT-116 |

This table illustrates how different substitutions can lead to varying levels of potency against specific cancer types.

Anti-inflammatory Properties

The compound has been tested for its anti-inflammatory effects, showing promising results in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response.

Research Findings

A study demonstrated that certain indole derivatives exhibited over 60% inhibition of cyclooxygenase activity after two hours of treatment, highlighting the potential of these compounds as anti-inflammatory agents.

Neuroprotective Effects

Recent investigations have explored the neuroprotective properties of indole derivatives, including 5-Methoxy-2-(3-methoxyphenyl)-1H-indole. These compounds have shown efficacy in protecting neuronal cells from oxidative stress and neurotoxicity.

Case Study: Neuroprotection

In vitro studies indicated that derivatives of this compound could significantly reduce oxidative damage in neuronal cell lines exposed to harmful agents like hydrogen peroxide. The neuroprotective effects are attributed to their ability to modulate inflammatory pathways and inhibit oxidative stress markers.

Material Science Applications

Beyond medicinal uses, 5-Methoxy-2-(3-methoxyphenyl)-1H-indole is also explored in material science for developing new materials with unique properties due to its chemical structure.

Potential Applications

- Polymer Chemistry: Used as a building block for synthesizing polymers with specific thermal and mechanical properties.

- Organic Electronics: Investigated for its role in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its electronic properties.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Sulfonyl vs. Methoxy Groups : The 4-methylsulfonylphenyl substituent (in ) significantly enhances COX-2 selectivity compared to methoxy-substituted analogs, likely due to stronger hydrogen bonding with the enzyme’s active site.

- Aromatic Bulk : Naphthyl substituents (e.g., 1acf ) introduce steric bulk, which may improve binding affinity in hydrophobic pockets but reduce solubility.

Key Observations :

Vorbereitungsmethoden

Reaction Sequence

-

Amination : 5-Methoxy-2-nitroaniline reacts with 3-methoxyphenacyl bromide in ethanol with K2CO3 (1.2 equiv, 70°C, 8 h) to form the α-arylamino ketone intermediate.

-

Cyclization : Treatment with Amberlyst® 15 in refluxing toluene (110°C, 4 h) induces intramolecular cyclization, yielding the indole core.

Performance Metrics

Table 1. Bischler Synthesis Optimization

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Catalyst | H2SO4 | Amberlyst® 15 | +22% |

| Solvent | EtOH | Toluene | +15% |

| Temperature (°C) | 80 | 110 | +18% |

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies enable modular construction of the target molecule through sequential coupling reactions.

Suzuki-Miyaura Coupling Pathway

-

Core Synthesis : 5-Methoxyindole-2-boronic acid is prepared via directed ortho-metalation of 5-methoxyindole (LDA, -78°C, B(OMe)3).

-

Aryl Coupling : Reaction with 3-bromoanisole under Pd(PPh3)4 catalysis (K2CO3, dioxane/H2O, 90°C, 12 h) installs the 3-methoxyphenyl group at C2.

Critical Considerations

-

Protecting group strategy: N1 protection with tert-butoxycarbonyl (Boc) prevents undesired N-arylation.

-

Ligand effects: XPhos ligand increases coupling efficiency from 61% to 79% by stabilizing the active Pd(0) species.

Cadogan Cyclization Strategy

This nitro-reductive cyclization approach provides an alternative route with inherent functional group compatibility.

Synthetic Protocol

-

Nitro Precursor : 2-(3-Methoxyphenyl)-5-methoxynitrobenzene synthesized via Ullmann coupling (CuI, 1,10-phenanthroline, DMF, 120°C).

-

Reductive Cyclization : Treatment with PPh3 in refluxing xylene (140°C, 3 h) generates the indole ring through nitro group reduction and subsequent cyclization.

Advantages

-

Avoids acidic conditions sensitive to methoxy groups

-

Single-step conversion from nitroarene to indole

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 5-Methoxy-2-(3-methoxyphenyl)-1H-Indole

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Fischer Synthesis | 45–55 | 88 | 18 | Moderate |

| Bischler Synthesis | 78–82 | 95 | 12 | High |

| Suzuki Coupling | 65–79 | 92 | 24 | Moderate |

| Cadogan Cyclization | 60–68 | 90 | 15 | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methoxy-2-(3-methoxyphenyl)-1H-indole, and how do reaction conditions influence yield?

- Methodology : Catalytic systems and solvent selection critically impact yield. For example, iodine (I₂) in acetonitrile (MeCN) at 40°C for 5 hours achieves 98% yield via electrophilic substitution (Table 1, Entry 16) . Lower yields occur with FeCl₃ (17%) or p-TsOH (5%) under similar conditions. Systematic optimization involves screening Lewis acids, adjusting temperature, and monitoring reaction time.

Q. How can structural characterization of 5-Methoxy-2-(3-methoxyphenyl)-1H-indole derivatives be validated?

- Methodology : Use ¹H-NMR , ¹³C-NMR , and HR-ESI-MS to confirm regiochemistry and purity. For example, (1-(3-Chlorobenzyl)-4-methoxy-1H-indol-3-yl)methanol (Compound 22) was validated via NMR chemical shifts (e.g., methoxy groups at δ 3.87 ppm) and mass-to-charge ratios matching theoretical values . Crystallographic data (e.g., Acta Crystallographica reports) further resolve bond angles and torsional strain .

Q. What analytical techniques are suitable for assessing purity in complex indole derivatives?

- Methodology : Combine HPLC (for reaction monitoring) with flash column chromatography (for purification). For instance, post-synthesis workup in involved HPLC analysis to confirm >95% purity before isolating the product via solvent extraction .

Advanced Research Questions

Q. How can contradictions in pharmacological data for indole derivatives be resolved?

- Methodology : Perform orthogonal assays to validate target engagement. For example, 5-methoxy-1H-indol-6-ol exhibits promiscuity across receptors; use radioligand binding assays and functional cellular assays (e.g., cAMP modulation) to distinguish true targets from artifacts . Cross-reference activity data with structural analogs (e.g., 5-hydroxy-6-methoxyindole) to isolate functional group contributions .

Q. What strategies address low crystallinity in bis-indolylalkane derivatives during X-ray diffraction studies?

- Methodology : Optimize crystallization via slow evaporation in mixed solvents (e.g., ethyl acetate/hexane). highlights challenges in obtaining high-quality crystals for bis-indolylalkanes due to flexibility; introducing bulky substituents (e.g., 3,4-dichlorobenzyl) improves lattice packing .

Q. How do electronic and steric effects of substituents influence the biological activity of indole derivatives?

- Methodology : Synthesize analogs with systematic substitutions (e.g., methoxy vs. trifluoromethoxy groups) and compare IC₅₀ values in bioassays. demonstrates that electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance antiproliferative activity in breast cancer models . Use density functional theory (DFT) to correlate substituent effects with HOMO/LUMO energy gaps.

Q. What synthetic routes enable scalable production of 5-Methoxy-2-(3-methoxyphenyl)-1H-indole without compromising stereochemical integrity?

- Methodology : Transition from batch to continuous flow reactors for improved heat/mass transfer. describes large-scale synthesis (65% yield) using automated temperature control and solvent optimization (e.g., MeCN:MeOH 5:1) . Monitor intermediates via in-line FTIR to prevent byproduct formation.

Data Contradiction Analysis

Q. Why do catalytic systems yield inconsistent results in indole functionalization?

- Methodology : Mechanistic studies reveal iodine (I₂) outperforms FeCl₃ due to its dual role as a catalyst and mild oxidant, preventing over-oxidation . Contrastingly, FeCl₃ may induce side reactions (e.g., polymerization) at higher temperatures, necessitating controlled conditions (Entry 14 vs. 16) .

Q. How can discrepancies in reported biological activities of indole derivatives be reconciled?

- Methodology : Account for assay variability (e.g., cell line specificity, incubation time). For example, bis-indolylalkanes in show differential inhibition in estrogen-dependent vs. independent breast cancer cells due to receptor expression levels . Validate findings using patient-derived xenograft (PDX) models for clinical relevance.

Tables for Key Data

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| I₂ (10 mol%) | MeCN | 40 | 5 | 98 | |

| FeCl₃ | MeCN | 40 | 12 | 67 | |

| p-TsOH | MeCN | rt | 24 | 5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.